1-Azido-4-bromo-2-chloro-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-bromo-2-chloro-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of azido, bromo, chloro, and fluoro substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-4-bromo-2-chloro-5-fluorobenzene typically involves multi-step reactions starting from commercially available halogenated benzenes. One common method involves the following steps:
Azidation: The substitution of a hydrogen atom with an azido group (N₃) using sodium azide (NaN₃) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and azidation processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azido-4-bromo-2-chloro-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), potassium fluoride (KF), and other nucleophiles.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) or other oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted azides.
Reduction: Formation of amines.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-bromo-2-chloro-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Azido-4-bromo-2-chloro-5-fluorobenzene involves its interaction with molecular targets through its azido, bromo, chloro, and fluoro substituents. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the azido group.
1-Azido-2-chloro-4-fluorobenzene: Similar structure but lacks the bromo group.
1-Azido-4-bromo-2-fluorobenzene: Similar structure but lacks the chloro group.
Uniqueness
1-Azido-4-bromo-2-chloro-5-fluorobenzene is unique due to the combination of azido, bromo, chloro, and fluoro substituents on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H2BrClFN3 |
---|---|
Molekulargewicht |
250.45 g/mol |
IUPAC-Name |
1-azido-4-bromo-2-chloro-5-fluorobenzene |
InChI |
InChI=1S/C6H2BrClFN3/c7-3-1-4(8)6(11-12-10)2-5(3)9/h1-2H |
InChI-Schlüssel |
CVVSRXKRMHBBML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Br)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.